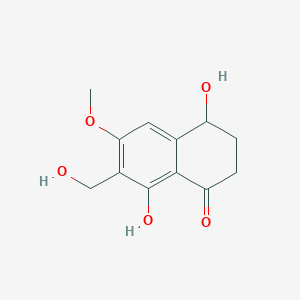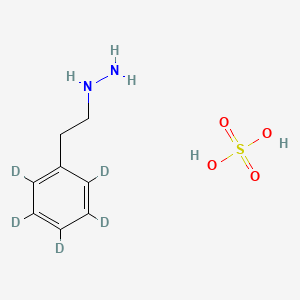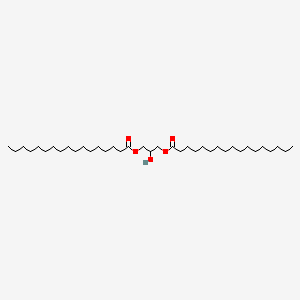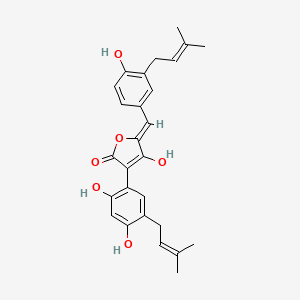![molecular formula C22H24BrFN4O2 B3026042 N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine
Übersicht
Beschreibung
Vandetanib-d6 is a deuterated form of vandetanib, a tyrosine kinase inhibitor used primarily in the treatment of medullary thyroid cancer. The deuterium atoms in vandetanib-d6 replace the hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of the drug .
Wirkmechanismus
Target of Action
Vandetanib-d6, also known as N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine, is a potent inhibitor of multiple tyrosine kinases . Its primary targets include:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : This receptor plays a crucial role in tumor angiogenesis .
- Epidermal Growth Factor Receptor (EGFR) : EGFR is involved in tumor cell growth and survival .
- REarranged during Transfection (RET) tyrosine kinases : RET is implicated in cell proliferation .
Mode of Action
Vandetanib-d6 acts by inhibiting the kinase activities of its targets, thereby blocking intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . It is an ATP mimetic small molecule, meaning it competes with ATP for binding to the kinase domain of its targets .
Biochemical Pathways
The inhibition of VEGFR-2, EGFR, and RET by Vandetanib-d6 affects several biochemical pathways:
- VEGFR-2 inhibition blocks the VEGF signaling pathway, leading to reduced angiogenesis .
- EGFR inhibition disrupts the EGFR signaling pathway, reducing tumor cell growth and survival .
- RET inhibition affects the RET signaling pathway, impacting cell proliferation .
These disruptions to the signaling pathways result in the inhibition of tumor growth, progression, and angiogenesis .
Result of Action
The molecular and cellular effects of Vandetanib-d6’s action include a decrease in tumor cell proliferation and survival, as well as a reduction in tumor angiogenesis . This leads to a decrease in tumor growth and progression .
Biochemische Analyse
Biochemical Properties
Vandetanib-d6, like its parent compound Vandetanib, is known to inhibit key signaling pathways in cancer by inhibiting vascular endothelial growth factor receptor (VEGFR)-dependent tumor angiogenesis and epidermal growth factor receptor (EGFR)-dependent tumor cell growth and survival . It also inhibits RET (rearranged during transfection) tyrosine kinase activity .
Cellular Effects
Vandetanib-d6 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit VEGF and EGF-stimulated human umbilical vein endothelial cell proliferation in vitro .
Molecular Mechanism
The molecular mechanism of Vandetanib-d6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by targeting several cell receptors in combination, including those involved in RET, VEGFR2, and EGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Vandetanib-d6 have been observed to change over time . It has been shown to significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion and remodeling .
Dosage Effects in Animal Models
The effects of Vandetanib-d6 vary with different dosages in animal models . It has been shown to significantly reduce tumor volume, tumor proliferation, and tumor endothelial cell proliferation compared with control .
Metabolic Pathways
Vandetanib-d6 is involved in several metabolic pathways . Phase I metabolic pathways for Vandetanib-d6 were N-demethylation, N-oxide formation, α-carbonyl formation and α-hydroxylation . All phase I metabolic pathways happened in N-methyl piperidine of Vandetanib-d6 .
Transport and Distribution
Given its similarity to Vandetanib, it is likely to share similar transport and distribution characteristics .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of vandetanib-d6 involves the incorporation of deuterium atoms into the vandetanib molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods: Industrial production of vandetanib-d6 typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Vandetanib-d6 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Vandetanib-N-Oxid zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Desmethyl-Vandetanib führen.
Substitution: Substitutionsreaktionen können am Chinazolin-Kern oder an der Piperidin-Seitenkette auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Hauptprodukte:
Oxidation: Vandetanib-N-Oxid.
Reduktion: Desmethyl-Vandetanib.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Vandetanib-d6 wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in folgenden Bereichen:
Chemie: Wird als Referenzstandard in der analytischen Chemie für die Methodenentwicklung und -validierung verwendet.
Biologie: Hilft bei der Untersuchung der Stoffwechselwege und der Pharmakokinetik von Vandetanib.
Medizin: Wird in präklinischen und klinischen Studien eingesetzt, um das Verhalten des Arzneimittels im Körper zu verstehen.
Industrie: Wird in der Qualitätskontrolle der Vandetanib-Produktion eingesetzt.
5. Wirkmechanismus
Vandetanib-d6 hemmt, wie Vandetanib, mehrere Tyrosinkinasen, darunter den vaskulären endothelialen Wachstumsfaktor-Rezeptor, den epidermalen Wachstumsfaktor-Rezeptor und die REarranged during Transfection-Tyrosinkinasen. Durch die Blockierung dieser Signalwege hemmt Vandetanib-d6 das Tumorwachstum, die Progression und die Angiogenese .
Ähnliche Verbindungen:
Gefitinib: Ein weiterer Tyrosinkinase-Inhibitor, der den epidermalen Wachstumsfaktor-Rezeptor angreift.
Erlotinib: Ähnlich wie Gefitinib, wird zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt.
Einzigartigkeit: Die Einzigartigkeit von Vandetanib-d6 liegt in seiner deuterierten Form, die Vorteile bei der Untersuchung der Pharmakokinetik und des Stoffwechsels des Arzneimittels bietet. Die Deuteriumatome können zu einer langsameren Stoffwechselrate führen, was die Wirksamkeit des Arzneimittels möglicherweise erhöht und die Nebenwirkungen reduziert .
Vergleich Mit ähnlichen Verbindungen
Gefitinib: Another tyrosine kinase inhibitor targeting epidermal growth factor receptor.
Erlotinib: Similar to gefitinib, used in the treatment of non-small cell lung cancer.
Uniqueness: Vandetanib-d6’s uniqueness lies in its deuterated form, which provides advantages in studying the drug’s pharmacokinetics and metabolism. The deuterium atoms can lead to a slower metabolic rate, potentially enhancing the drug’s efficacy and reducing side effects .
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-(trideuteriomethoxy)-7-[[1-(trideuteriomethyl)piperidin-4-yl]methoxy]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHHESEBZOYNR-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)
![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)
![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)


![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)




![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)



